molecular formula C24H21N3O3 B2647815 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid CAS No. 1057436-62-0

2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid

Cat. No.: B2647815
CAS No.: 1057436-62-0
M. Wt: 399.45
InChI Key: OWFHTQFPIDOVIT-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoic acid derivative featuring a conjugated enoylcyano group linked to a substituted pyrrole ring. The 2,5-dimethyl-1-(4-methylphenyl)pyrrole substituent introduces steric bulk and hydrophobic interactions, which may influence binding affinity and selectivity compared to simpler analogs .

Properties

IUPAC Name

2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-8-10-20(11-9-15)27-16(2)12-18(17(27)3)13-19(14-25)23(28)26-22-7-5-4-6-21(22)24(29)30/h4-13H,1-3H3,(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHTQFPIDOVIT-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid, also known by its IUPAC name, exhibits significant biological activity that is of interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed analysis of its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A cyano group attached to a pyrrole ring.
  • An enoyl moiety linked to an amino group.
  • A benzoic acid backbone.

This unique structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including those similar to 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid. For instance:

  • Pyrrolyl benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Compound TypeMIC (µg/mL)Reference
Pyrrolyl benzamide3.12 - 12.5
Ciprofloxacin2

Anti-inflammatory and Antioxidant Activity

The compound's structural features suggest potential anti-inflammatory and antioxidant activities. Pyrrole-containing compounds are known for their ability to modulate inflammatory pathways and reduce oxidative stress, making them candidates for treating conditions like arthritis and neurodegenerative diseases .

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Interaction : The compound may interact with specific receptors or transcription factors that regulate gene expression related to inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated various pyrrole derivatives for their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that compounds with structural similarities to 2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

In vitro studies on pyrrole derivatives showed promising results in reducing pro-inflammatory cytokine levels in macrophages. The compound's ability to inhibit cytokine production was assessed using ELISA assays, demonstrating a dose-dependent effect on TNF-alpha and IL-6 levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core motifs with β-heteroaryl-α,β-didehydro-α-amino acid derivatives, such as methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10 in ). Key differences include:

  • Pyrrole vs. Pyridine/Pyrimidine Rings : The 2,5-dimethyl-1-(4-methylphenyl)pyrrole group in the target compound replaces pyridine or pyrimidine rings in analogs. This substitution enhances lipophilicity (logP estimated +0.5–1.0) and may alter π-π stacking interactions in biological targets.
  • Carboxylic Acid vs. Ester Groups : The benzoic acid moiety provides a deprotonatable carboxylate group at physiological pH, unlike ester derivatives (e.g., Compound 10), which could improve solubility in aqueous environments.

Table 1: Structural and Electronic Comparison

Compound Heteroaryl Group Functional Group logP* (Predicted) Biological Target (Hypothesized)
Target Compound 2,5-Dimethyl-1-(4-methylphenyl)pyrrole Carboxylic acid 3.2 Kinases, Proteases
Compound 10 2-Pyridinyl/5-pyrimidinyl Methyl ester 2.5 DNA-interacting enzymes
Ethyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (Compound 3) 2-Pyridinyl Ethyl ester 2.8 Antimicrobial agents

*logP values estimated via fragment-based methods.

Crystallographic and Database Insights

For example:

  • CSD Entry BAXHEV: A cyanoenoyl-benzoic acid derivative with a thiophene substituent shows similar hydrogen-bonding patterns (carboxylic acid O–H···N interactions) .
  • CSD Entry WUDPOI: A pyrrole-containing analog exhibits torsional strain in the propenoyl linkage, suggesting conformational flexibility in the target compound.

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